molecular formula C25H30N2O4S B11403798 N-(3-ethoxypropyl)-2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(3-ethoxypropyl)-2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11403798
M. Wt: 454.6 g/mol
InChI Key: KYPWKGWHZJPTAC-UHFFFAOYSA-N
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Description

N-(3-ETHOXYPROPYL)-2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzofuran moiety, a cyclopentathiophene ring, and an acetamido group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHOXYPROPYL)-2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and cyclopentathiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include ethyl bromoacetate, thiophene derivatives, and various amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. Purification methods such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHOXYPROPYL)-2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups with others to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: As a potential therapeutic agent or drug candidate, particularly if it exhibits biological activity.

    Industry: As a precursor for the production of specialty chemicals, polymers, or advanced materials.

Mechanism of Action

The mechanism of action of N-(3-ETHOXYPROPYL)-2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-ETHOXYPROPYL)-2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE include other heterocyclic amides and benzofuran derivatives. Examples might include:

  • N-(3-ETHOXYPROPYL)-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
  • N-(3-ETHOXYPROPYL)-2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(3-ETHOXYPROPYL)-2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C25H30N2O4S/c1-3-16-9-10-20-19(13-16)17(15-31-20)14-22(28)27-25-23(18-7-5-8-21(18)32-25)24(29)26-11-6-12-30-4-2/h9-10,13,15H,3-8,11-12,14H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

KYPWKGWHZJPTAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCCOCC

Origin of Product

United States

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